Reveromycin C

Vue d'ensemble

Description

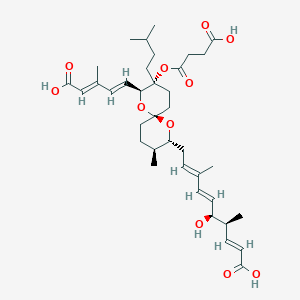

La révéromycine C est un membre de la famille des révéromycines, un groupe de spirocétals polykétides produits par diverses espèces de Streptomyces. Ces composés sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antibactériennes, antifongiques et anticancéreuses . La révéromycine C, en particulier, a attiré l'attention pour ses applications thérapeutiques potentielles.

Applications De Recherche Scientifique

Reveromycin C has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying polyketide biosynthesis and spiroacetal formation.

Biology: this compound is used to investigate the mechanisms of microbial secondary metabolism.

Medicine: It has shown potential in treating bone resorption disorders, cancer, and fungal infections.

Industry: The compound is explored for its use in developing new antibiotics and antifungal agents.

Mécanisme D'action

Target of Action

Reveromycin C, like its analogue Reveromycin A, primarily targets the eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS) . IleRS is a part of the aminoacyl-tRNA synthetase (AARS) family and plays a crucial role in protein synthesis by attaching isoleucine to its corresponding tRNA .

Mode of Action

This compound interacts with its target, IleRS, by occupying the substrate tRNAIle binding site . This interaction is facilitated by the copurified intermediate product isoleucyl-adenylate (Ile-AMP) . This compound competes with tRNAIle for the binding site while synergistically binding with L-isoleucine or intermediate analogue Ile-AMS to the aminoacylation pocket of IleRS .

Biochemical Pathways

The interaction of this compound with IleRS affects the protein synthesis pathway. By inhibiting IleRS, this compound disrupts the normal process of tRNA aminoacylation, which is a critical step in protein synthesis .

Pharmacokinetics

It’s known that the selectivity of reveromycin a to osteoclasts is attributed to the three carboxyl moieties in its structure, making it highly hydrophilic and difficult to penetrate the cell membrane .

Result of Action

The inhibition of IleRS by this compound leads to a disruption in protein synthesis, which can have various cellular effects. For instance, Reveromycin A has been found to inhibit the proliferation of human tumor cells in vitro and in vivo, and to induce apoptosis of osteoclasts .

Action Environment

Environmental factors can influence the action of this compound. For example, mature osteoclasts form an acidic microenvironment, which suppresses proton dissociation of Reveromycin A and increases its cell permeability . This suggests that the action, efficacy, and stability of this compound may also be influenced by the pH of its environment.

Analyse Biochimique

Biochemical Properties

Reveromycin C interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It inhibits EGF-induced mitogenic activity in the Balb/MK mouse epidermal cell line . The compound’s interactions with these biomolecules are crucial for its biological activity.

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it inhibits the proliferation of human tumor KB and K562 cells . It also reverses the morphology of sarcoma-virus-transformed NRK rat kidney cells . These effects highlight the influence of this compound on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. A co-crystal structure suggests that the this compound molecule occupies the substrate tRNAIle binding site of Saccharomyces cerevisiae IleRS, partially mimicking the binding of tRNAIle . This interaction leads to changes in gene expression and enzyme inhibition or activation.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La biosynthèse de la révéromycine C implique une voie polykétide complexe. Elle commence par une unité de départ de 2-méthylsuccinyl-CoA, suivie de l'incorporation d'une chaîne d'extension polykétide C6-8 et d'unités d'estérification de diacide . La structure centrale spiroacétalique est formée par des réactions enzymatiques stéréospécifiques impliquant RevG et RevJ .

Méthodes de production industrielle : La production industrielle de la révéromycine C implique généralement la fermentation d'espèces de Streptomyces dans des conditions contrôlées. L'optimisation des milieux de culture et des paramètres de fermentation est cruciale pour maximiser le rendement .

Analyse Des Réactions Chimiques

Types de réactions : La révéromycine C subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier sa structure afin d'améliorer son activité biologique.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène (H2O2) et le permanganate de potassium (KMnO4) sont utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que l'hydroxyde de sodium (NaOH) et le carbonate de potassium (K2CO3).

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la révéromycine C, qui sont étudiés pour leurs activités biologiques améliorées .

Applications de la recherche scientifique

La révéromycine C a un large éventail d'applications de recherche scientifique :

Biologie : La révéromycine C est utilisée pour étudier les mécanismes du métabolisme secondaire microbien.

Industrie : Le composé est exploré pour son utilisation dans le développement de nouveaux antibiotiques et agents antifongiques.

Mécanisme d'action

La révéromycine C exerce ses effets en inhibant sélectivement l'isoleucyl-ARNt synthétase (IleRS) cytoplasmique eucaryote. Cette inhibition perturbe la synthèse des protéines, conduisant à l'apoptose des cellules cibles. Les trois groupes carboxyles du composé jouent un rôle crucial dans son absorption sélective par les ostéoclastes, ce qui le rend efficace contre la résorption osseuse et les métastases .

Comparaison Avec Des Composés Similaires

La révéromycine C est comparée à d'autres spirocétals polykétides tels que :

Révéromycine A : Connue pour ses puissantes activités anticancéreuses et antifongiques.

Monensine A : Exhibe une activité ionophore et est utilisée comme antibiotique.

Tautomycine : Agit comme un inhibiteur de la protéine phosphatase.

La révéromycine C se distingue par son mécanisme d'action unique et son ciblage sélectif des ostéoclastes, ce qui en fait un candidat prometteur pour le traitement des maladies osseuses .

Propriétés

IUPAC Name |

(2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H54O11/c1-24(2)17-19-36(48-35(45)16-15-33(41)42)21-22-37(47-31(36)13-9-26(4)23-34(43)44)20-18-28(6)30(46-37)12-8-25(3)7-11-29(38)27(5)10-14-32(39)40/h7-11,13-14,23-24,27-31,38H,12,15-22H2,1-6H3,(H,39,40)(H,41,42)(H,43,44)/b11-7+,13-9+,14-10+,25-8+,26-23+/t27-,28-,29-,30+,31-,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQHXHWOEDTFCC-UHWSPUDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC(C(O2)C=CC(=CC(=O)O)C)(CCC(C)C)OC(=O)CCC(=O)O)OC1CC=C(C)C=CC(C(C)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2(CC[C@@]([C@@H](O2)/C=C/C(=C/C(=O)O)/C)(CCC(C)C)OC(=O)CCC(=O)O)O[C@@H]1C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H54O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144860-69-5 | |

| Record name | Butanedioic acid, 1-[(2S,3R,6S,8R,9S)-8-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-2-[(1E,3E)-4-carboxy-3-methyl-1,3-butadien-1-yl]-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undec-3-yl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144860-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)